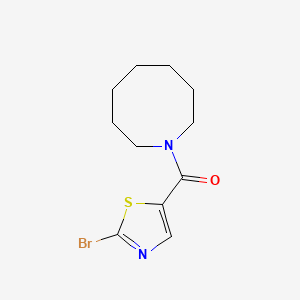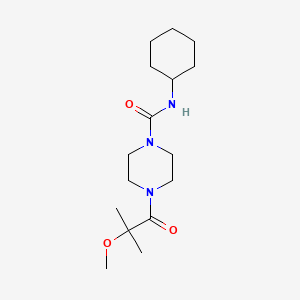![molecular formula C16H22N2O3 B6963695 N-[1-(3-methoxyphenyl)cyclopropyl]-2-morpholin-4-ylacetamide](/img/structure/B6963695.png)
N-[1-(3-methoxyphenyl)cyclopropyl]-2-morpholin-4-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(3-methoxyphenyl)cyclopropyl]-2-morpholin-4-ylacetamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a cyclopropyl group attached to a methoxyphenyl ring, along with a morpholinylacetamide moiety, making it a unique structure with interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-methoxyphenyl)cyclopropyl]-2-morpholin-4-ylacetamide typically involves multiple steps, starting from commercially available precursors. One common approach is the cyclopropanation of a methoxyphenyl derivative, followed by the introduction of the morpholinylacetamide group through amide bond formation. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process efficiently. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product in large quantities while maintaining quality and consistency.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(3-methoxyphenyl)cyclopropyl]-2-morpholin-4-ylacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The cyclopropyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products Formed
Aplicaciones Científicas De Investigación
N-[1-(3-methoxyphenyl)cyclopropyl]-2-morpholin-4-ylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[1-(3-methoxyphenyl)cyclopropyl]-2-morpholin-4-ylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- N-[1-(3-methoxyphenyl)cyclopropyl]-2-methyl-3-morpholin-4-ylpropanamide
- 1-(3-Methoxyphenyl)cyclopropanamine
Uniqueness
N-[1-(3-methoxyphenyl)cyclopropyl]-2-morpholin-4-ylacetamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Compared to similar compounds, it may offer distinct advantages in terms of stability, selectivity, and efficacy in various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
N-[1-(3-methoxyphenyl)cyclopropyl]-2-morpholin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-20-14-4-2-3-13(11-14)16(5-6-16)17-15(19)12-18-7-9-21-10-8-18/h2-4,11H,5-10,12H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFKEQFXODMYNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CC2)NC(=O)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(2-methoxy-5-spiro[2H-indole-3,1'-cyclopropane]-1-ylsulfonylphenyl)acetic acid](/img/structure/B6963612.png)
![2-Methyl-4-[(4-propan-2-yloxyphenyl)sulfonylamino]pyrazole-3-carboxylic acid](/img/structure/B6963615.png)

![2-[4-[2-(N,3-dimethylanilino)acetyl]piperazin-1-yl]-3-methylbutanenitrile](/img/structure/B6963641.png)

![2-methoxy-2-methyl-N-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]propanamide](/img/structure/B6963655.png)
![5-methyl-2-[1-[3-(6-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]ethyl]-1,3-oxazole](/img/structure/B6963670.png)
![N-[2-(4-tert-butylphenyl)sulfonylethyl]pyrrolidine-1-sulfonamide](/img/structure/B6963676.png)
![N-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-4-chloro-1H-pyrrole-2-carboxamide](/img/structure/B6963680.png)
![2-[4-(4-Ethylpyridine-2-carbonyl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B6963682.png)
![[4-(4-Ethylpyridine-2-carbonyl)piperazin-1-yl]-(4-fluorophenyl)methanone](/img/structure/B6963685.png)
![1-[4-(5-Fluoropyridin-2-yl)piperazin-1-yl]-2-imidazo[2,1-b][1,3]thiazol-6-ylethanone](/img/structure/B6963686.png)
![1-[5-[4-(5-Fluoropyridin-2-yl)piperazine-1-carbonyl]thiophen-2-yl]ethanone](/img/structure/B6963689.png)
![N-[[1-(4-ethylpyridine-2-carbonyl)piperidin-3-yl]methyl]methanesulfonamide](/img/structure/B6963698.png)
